molecular formula C11H10ClN3O2S B2541726 N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide CAS No. 881443-83-0

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide

Cat. No. B2541726
CAS RN: 881443-83-0
M. Wt: 283.73
InChI Key: BEQCNEPDFONAIC-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide, also known as CMTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMTC belongs to the class of thiadiazole derivatives, which have been found to possess various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Crystal Engineering and Supramolecular Chemistry

The crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid have been studied using X-ray diffraction analysis . These structures reveal classical hydrogen bonding, CH–O, CH3–O, and π···π interactions, leading to higher-dimensional networks. Such insights are crucial for understanding crystal packing and designing new crystals with specific properties.

Insulin-like Growth Factor Receptor (IGF1R) Inhibition

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide: has been investigated as an inhibitor of the insulin-like growth factor receptor (IGF1R). It suppresses IGF-stimulated IGF-IR autophosphorylation, making it relevant for cancer research. For instance, it inhibits the growth of MCF-7 breast cancer cells both in vitro and in vivo .

Alkaline Phosphatase Inhibition

Although not directly studied for this compound, the broader class of thiadiazole derivatives has shown potential as inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). TNAP plays a role in bone mineralization and has implications in various diseases, including osteoporosis and vascular calcification. Further research could explore the inhibitory effects of this compound on TNAP activity .

Antiproliferative Activity

In a series of synthetic products, N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide demonstrated antiproliferative activity. Specifically, compounds from the thiosemicarbazide and 1,2,4-triazole series exhibited cation radical scavenging activity against ABTS+. These findings suggest potential applications in cancer therapy and antioxidant research .

Boronic Acid Derivatives

While not directly related to the compound itself, boronic acid derivatives (such as 5-chloro-2-methoxybenzeneboronic acid) have diverse applications in organic synthesis, catalysis, and drug discovery. Researchers might explore the incorporation of this compound into boronic acid-based systems .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-6-10(18-15-14-6)11(16)13-8-5-7(12)3-4-9(8)17-2/h3-5H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQCNEPDFONAIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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